molecular formula C18H16O3 B14418181 1,2,3-Chrysenetriol, 1,2,3,4-tetrahydro- CAS No. 84498-37-3

1,2,3-Chrysenetriol, 1,2,3,4-tetrahydro-

Cat. No.: B14418181
CAS No.: 84498-37-3
M. Wt: 280.3 g/mol
InChI Key: XLEMBLGVZMOUGS-UHFFFAOYSA-N
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Description

1,2,3-Chrysenetriol, 1,2,3,4-tetrahydro- is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a partially hydrogenated chrysene backbone (1,2,3,4-tetrahydro modification) and three hydroxyl groups (-OH) at the 1, 2, and 3 positions.

Properties

CAS No.

84498-37-3

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

1,2,3,4-tetrahydrochrysene-1,2,3-triol

InChI

InChI=1S/C18H16O3/c19-16-9-15-13-6-5-10-3-1-2-4-11(10)12(13)7-8-14(15)17(20)18(16)21/h1-8,16-21H,9H2

InChI Key

XLEMBLGVZMOUGS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C2=C1C3=C(C=C2)C4=CC=CC=C4C=C3)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Chrysenetriol, 1,2,3,4-tetrahydro- typically involves the hydrogenation of chrysene derivatives. One common method is the catalytic hydrogenation of chrysene using palladium or platinum catalysts under high pressure and temperature conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to facilitate the hydrogenation process.

Industrial Production Methods

Industrial production of 1,2,3-Chrysenetriol, 1,2,3,4-tetrahydro- follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Chrysenetriol, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Further reduction can lead to fully hydrogenated products.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of halogenated or alkylated

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include hydroxylated and hydrogenated chrysene derivatives, as well as tetrahydro-modified PAHs with distinct parent frameworks (Table 1).

Table 1: Structural Comparison of Tetrahydro Chrysene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Hydroxyl Positions Key Features Reference
1,2,3-Chrysenetriol, 1,2-dihydro C₁₈H₁₄O₃ 278.30 1,2,3 Partially hydrogenated (dihydro)
3,4-Chrysenediol, 1,2,3,4-tetrahydro- C₁₈H₁₆O₂ 264.32 3,4 Fully saturated tetrahydro ring
1,2,3,4-Chrysenetetrol, 1,2,3,4-tetrahydro- C₁₈H₁₆O₄ 296.32 1,2,3,4 Four hydroxyl groups
1,2,3-Chrysenetriol, 1,2,3,4-tetrahydro- (hypothetical) C₁₈H₁₆O₃ 280.32 1,2,3 Fully saturated tetrahydro ring Inferred

Key Observations :

  • The number and position of hydroxyl groups significantly influence reactivity and solubility. For example, 1,2,3,4-Chrysenetetrol (four -OH groups) has a higher molecular weight (296.32 g/mol) than dihydro or triol derivatives .
  • Partial vs. full hydrogenation impacts conjugation: Tetrahydro derivatives lack aromaticity in saturated rings, reducing UV absorption compared to fully aromatic chrysene .

Pharmacological Profiles

Tetrahydro PAH derivatives are studied for bioactivity, though data on chrysene-specific compounds is sparse. Insights from related systems include:

Table 2: Pharmacological Activity of Tetrahydro-Modified Compounds

Compound Class Biological Activity Mechanism/Application Reference
1,2,3,4-Tetrahydro-β-carbolines Antitumor (e.g., Compound 29) Cytotoxicity via DNA intercalation
1,2,3,4-Tetrahydro cyclohexa[b]indoles Central Nervous System (CNS) modulation Lead optimization for neuroactive agents
Tetrahydro-naphthoic acid Organic synthesis intermediate Precursor for pharmaceuticals

Comparison with Chrysene Derivatives :

  • While β-carbolines and indoles exhibit antitumor or CNS activity, chrysene triols/tetrols may interact with biomolecules like hemoglobin, as seen in (1α,2β,3β,4α)-1,2,3,4-chrysenetetrol .

Physicochemical Properties

Table 3: Physicochemical Properties of Selected Compounds

Compound Name Solubility Melting Point (°C) Stability Reference
1,2,3,4-Tetrahydro-1-naphthoic acid Soluble in polar solvents Not reported Stable at room temperature
3,4-Chrysenediol, 1,2,3,4-tetrahydro- Not reported Not reported Sensitive to oxidation
1,2,3,4-Chrysenetetrol, 1,2,3,4-tetrahydro- No data Not reported Likely hygroscopic

Notable Trends:

  • Tetrahydro-naphthoic acid derivatives are stable and soluble, making them versatile intermediates .
  • Chrysene hydroxylates may exhibit lower stability due to reactive -OH groups, necessitating storage under inert conditions .

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